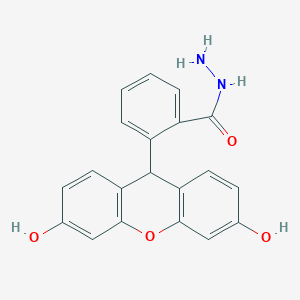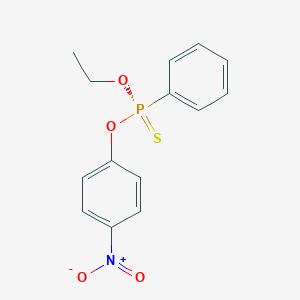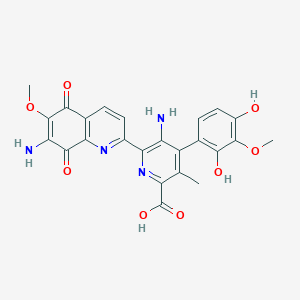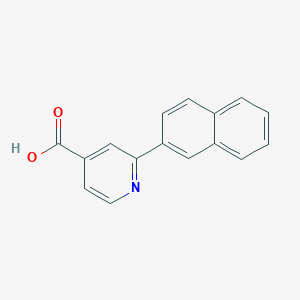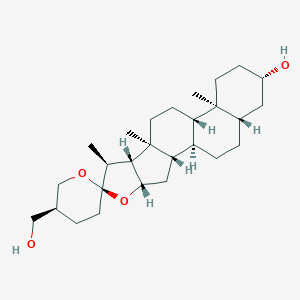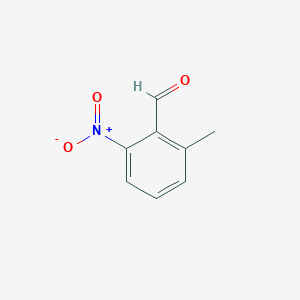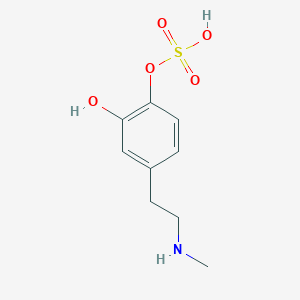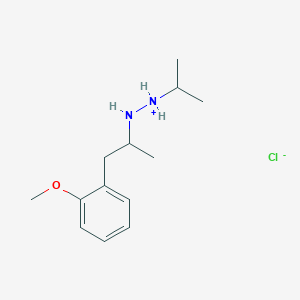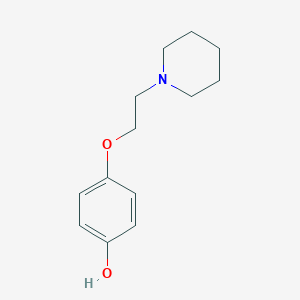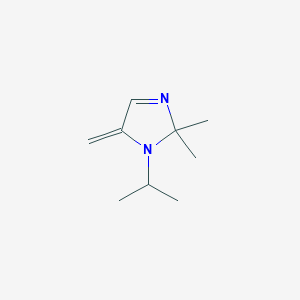![molecular formula C11H21BO B011695 Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) CAS No. 109529-35-3](/img/structure/B11695.png)
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is not fully understood. However, it is believed to act as a boron-containing Lewis acid, which can coordinate with electron-rich species and facilitate various chemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) have not been extensively studied. However, it has been reported to have low toxicity and is relatively stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is its ability to act as a versatile reagent for the synthesis of complex organic molecules. It is also relatively stable and has low toxicity, making it a safe and convenient reagent for laboratory experiments. However, its high cost and limited availability may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI). One of the most promising directions is the development of new synthetic methodologies using this compound. It also has potential applications in materials science, particularly in the synthesis of boron-containing materials. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is a promising compound with potential applications in various scientific fields. Its versatility as a reagent for the synthesis of complex organic molecules, low toxicity, and relative stability make it a convenient and safe reagent for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) can be achieved through several methods. One of the most common methods involves the reaction between bicyclo[2.2.1]hept-2-ene-2-carboxylic acid and isopropyl boronic acid in the presence of a palladium catalyst. The resulting product is then treated with methanol to obtain the desired compound.
Applications De Recherche Scientifique
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it is used as a reagent for the synthesis of complex organic molecules. It has also shown potential as a ligand for catalytic reactions and as a precursor for the synthesis of boron-containing materials.
Propriétés
Numéro CAS |
109529-35-3 |
|---|---|
Nom du produit |
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) |
Formule moléculaire |
C11H21BO |
Poids moléculaire |
180.1 g/mol |
Nom IUPAC |
[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-methyl-propan-2-yloxyborane |
InChI |
InChI=1S/C11H21BO/c1-8(2)13-12(3)11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3/t9-,10+,11+/m1/s1 |
Clé InChI |
AFULSKVIBJOVKB-VWYCJHECSA-N |
SMILES isomérique |
B(C)([C@H]1C[C@@H]2CC[C@H]1C2)OC(C)C |
SMILES |
B(C)(C1CC2CCC1C2)OC(C)C |
SMILES canonique |
B(C)(C1CC2CCC1C2)OC(C)C |
Synonymes |
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
